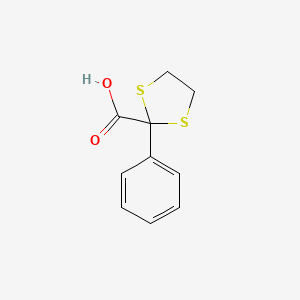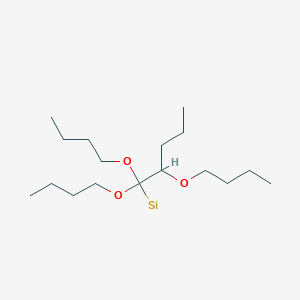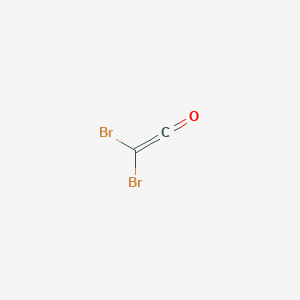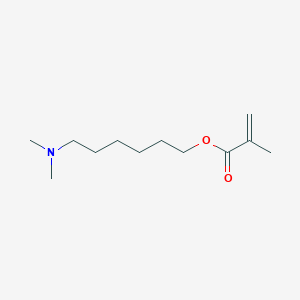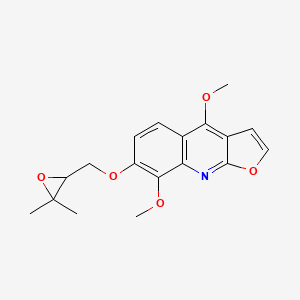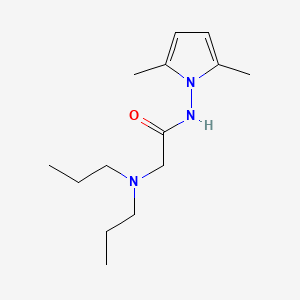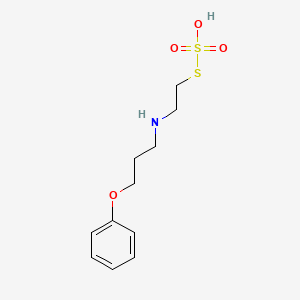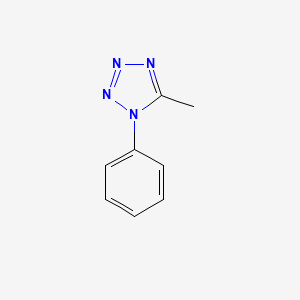
1-Phenyl-5-methyltetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-5-methyltetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique structure, which includes a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Vorbereitungsmethoden
1-Phenyl-5-methyltetrazole can be synthesized through several methods. One common synthetic route involves the reaction of phenylhydrazine with methyl isocyanate, followed by cyclization to form the tetrazole ring. Another method includes the reaction of phenyl azide with methyl cyanide under acidic conditions to yield the desired compound .
Industrial production methods often utilize microwave-assisted reactions to enhance the efficiency and yield of the synthesis. For example, primary alcohols or aldehydes can react with molecular iodine in the presence of ammonia to form nitrile intermediates, which then undergo [3+2] cycloaddition with dicyandiamide and sodium azide .
Analyse Chemischer Reaktionen
1-Phenyl-5-methyltetrazole undergoes various chemical reactions, including nitration, oxidation, and substitution.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding nitro derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various electrophilic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-5-methyltetrazole has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenyl-5-methyltetrazole involves its interaction with various molecular targets. In biological systems, tetrazole derivatives can inhibit enzymes such as cytochrome P450, which is crucial for the metabolism of many drugs and toxins . The tetrazole ring can also form stable complexes with metal ions, enhancing its utility in various chemical and industrial applications .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-5-methyltetrazole can be compared with other tetrazole derivatives such as 1-methyl-5-benzyltetrazole and 1-phenyl-1H-tetrazole-5-thiol. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications .
1-Methyl-5-benzyltetrazole: This compound has a benzyl group instead of a phenyl group, which can affect its reactivity and stability.
1-Phenyl-1H-tetrazole-5-thiol: The presence of a thiol group in this compound enhances its ability to form metal complexes and act as a corrosion inhibitor.
The uniqueness of this compound lies in its specific substituents, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
14213-16-2 |
|---|---|
Molekularformel |
C8H8N4 |
Molekulargewicht |
160.18 g/mol |
IUPAC-Name |
5-methyl-1-phenyltetrazole |
InChI |
InChI=1S/C8H8N4/c1-7-9-10-11-12(7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
QYSASSWEUXOZEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=NN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


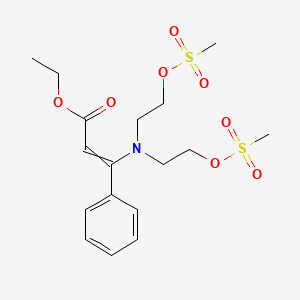

![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)

